4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO5S/c1-11-9-13(10-16(21)24-11)25-12-5-7-20(8-6-12)26(22,23)17-14(18)3-2-4-15(17)19/h2-4,9-10,12H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYAEAAEAGSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one , identified by its CAS number 1798679-89-6 , has garnered attention in pharmacological research due to its diverse biological activities. This article explores its structure, synthesis, biological properties, and potential therapeutic applications based on current literature.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 385.4 g/mol . The structure features a piperidine core linked to a difluorophenylsulfonyl group and a pyranone moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇F₂N₁O₅S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1798679-89-6 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine intermediate and subsequent sulfonation reactions to introduce the difluorophenylsulfonyl group. The final product is obtained through careful purification processes to ensure high yield and purity.
Anticancer Activity
Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival.
Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antimicrobial activity. Compounds with piperidine cores are known for their antibacterial effects against a range of pathogens, including resistant strains. The presence of the sulfonamide group enhances this activity by interfering with bacterial enzyme functions.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Effects
In vitro studies have indicated that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of the pyranone structure is believed to contribute to these effects, making it a candidate for further exploration in inflammatory disorders.
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on similar piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in structure can enhance activity (Aziz-ur-Rehman et al., 2011).
-
Antimicrobial Assays :
- Compounds with sulfonamide groups were evaluated against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth (Nithiya et al., 2011).
-
Enzyme Activity :
- Kinetic studies on related compounds indicated competitive inhibition of AChE, with IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for neurological conditions (Kumar et al., 2009).
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Sulfonyl Derivatives
Compound 14d (1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea) Substituents: 4-fluorophenyl sulfonyl group, urea-linked phenyl ring. Synthesis: Synthesized via coupling reactions under nitrogen atmosphere, yielding 55.2% . Comparison: The 4-fluorophenyl group in 14d lacks the steric constraints of the 2,6-difluoro substitution in the target compound.
Compound BJ00944 (4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one) Substituents: 5-bromothiophen-2-yl sulfonyl group, 6-methylpyranone. Molecular Weight: 434.33 g/mol (vs. ~423.3 g/mol for the target compound) . Comparison: The bromothiophene group introduces a bulkier, more polarizable substituent than 2,6-difluorophenyl, which could reduce membrane permeability but enhance π-π stacking in hydrophobic binding pockets.
Pyranone Derivatives
4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one
- Substituents : Methoxy at C4, styryl at C4.
- Comparison : The styryl group introduces conjugation and rigidity, contrasting with the methyl group in the target compound. This difference likely impacts electronic distribution and metabolic stability .
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one Core Structure: Pyrimidinone (vs. pyranone in the target). Substituents: Trifluoromethyl, thioether-linked piperidine. Comparison: The pyrimidinone core and trifluoromethyl group may enhance electrophilicity and metabolic resistance compared to the pyranone-methyl combination in the target compound .
Data Table: Key Comparative Metrics
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction efficiency be optimized?
Answer:
The synthesis involves three critical steps:
- Sulfonylation of Piperidine: React 2,6-difluorophenyl sulfonyl chloride with piperidine-4-ol in polar solvents (e.g., DMF or ethanol) under reflux (60–80°C). Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Ether Formation: Couple the sulfonylated piperidine with 6-methyl-2H-pyran-2-one using a Mitsunobu reaction (DIAD, PPh₃) or nucleophilic substitution (K₂CO₃, DMF, 80°C) .
- Purification: Crystallize the product from ethanol/water (yield: 25–40%) and confirm purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~1.6 min) .
Optimization Tips:
- Increase sulfonylation yield (23–36% in similar systems) by using anhydrous conditions and slow reagent addition .
- Replace DMF with acetonitrile to reduce side reactions during ether formation .
Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?
Answer:
Core Techniques:
- ¹H/¹³C NMR: Confirm regiochemistry of the pyranone (δ ~6.0 ppm for H-3, δ ~160 ppm for C=O) and sulfonyl-piperidine (δ ~3.5 ppm for piperidine protons, δ ~115 ppm for fluorinated aryl carbons) .
- ¹⁹F NMR: Verify sulfonyl-aryl substitution (δ ~-110 ppm for 2,6-difluoro groups) .
- HRMS: Match [M+H]⁺ with theoretical mass (e.g., m/z 434.3252 ± 0.001) .
- HPLC-PDA: Ensure >98% purity using a QC-SMD-TFA05 method .
Basic: What preclinical models are suitable for evaluating bioactivity and toxicity?
Answer:
- Analgesic Activity: Use Sprague-Dawley rats in a hot-plate test (55°C baseline; latency time measured pre- and post-dose at 30, 60, 120 min). Dose range: 10–50 mg/kg (oral) .
- Acute Toxicity: Conduct OECD 423 trials in CD-1 mice (single dose: 300–2000 mg/kg; monitor mortality, organ histopathology) .
- Data Analysis: Apply nonlinear regression (EC₅₀ calculation) and ANOVA via GraphPad Prism .
Advanced: How can low yields in the sulfonylation step be addressed?
Answer:
Root Causes & Solutions:
- Impure Reagents: Use freshly distilled 2,6-difluorophenyl sulfonyl chloride (≥99% by GC) .
- Competing Side Reactions: Add molecular sieves (4Å) to absorb HCl byproducts and suppress hydrolysis .
- Temperature Control: Perform reactions at 0°C initially, then gradually warm to 25°C to minimize decomposition .
Advanced: What structure-activity relationship (SAR) strategies enhance target selectivity?
Answer:
Modification Approaches:
- Sulfonyl Group: Replace 2,6-difluorophenyl with 4-(trifluoromethyl)phenyl to improve metabolic stability (see similar compounds with IC₅₀ < 100 nM) .
- Pyranone Ring: Introduce electron-withdrawing groups (e.g., Cl at C-5) to enhance π-stacking with target receptors .
- Piperidine Linker: Explore spirocyclic or fluorinated piperidines to reduce off-target binding (e.g., 40% selectivity gain in thieno[2,3-d]pyrimidin-4-one analogs) .
Validation:
- Molecular Docking: Use AutoDock Vina to predict binding affinity to COX-2 or kinase targets .
- In Vitro Assays: Test modified analogs in HEK293 cells transfected with target receptors (EC₅₀ vs. parental compound) .
Advanced: How to resolve discrepancies in biological activity across studies?
Answer:
Case Example: If analgesic efficacy varies between rodent models:
- Standardize Protocols: Use identical strain/age/weight animals and calibrated equipment .
- Orthogonal Assays: Cross-validate with tail-flick tests or inflammatory pain models (CFA-induced hyperalgesia) .
- Meta-Analysis: Pool data from ≥3 independent studies (fixed-effects model; I² < 50% indicates consistency) .
Troubleshooting:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
